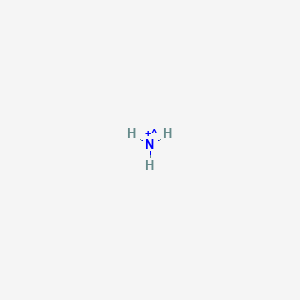

Ammoniumyl

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

H3N+ |

|---|---|

Molekulargewicht |

17.031 g/mol |

InChI |

InChI=1S/H3N/h1H3/q+1 |

InChI-Schlüssel |

FXDYOSCCLBVICI-UHFFFAOYSA-N |

Kanonische SMILES |

[NH3+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis of a Zwitterion: An In-depth Technical Guide to the Discovery and History of Ammonium Ylide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) ylides, zwitterionic species bearing a positive quaternary ammonium center adjacent to a carbanion, have carved a significant niche in the landscape of synthetic organic chemistry. Their unique reactivity has paved the way for powerful carbon-carbon bond-forming reactions, most notably the Stevens and Sommelet-Hauser rearrangements. This technical guide provides a comprehensive historical overview of the discovery and development of ammonium ylide chemistry, detailing the seminal work of early pioneers and the subsequent mechanistic investigations that have shaped our modern understanding. This document presents key quantitative data in structured tables, offers detailed experimental protocols for foundational reactions, and utilizes visualizations to illustrate complex reaction pathways, providing a valuable resource for researchers and professionals in organic synthesis and drug development.

A Serendipitous Discovery: The Dawn of Ammonium Ylide Chemistry

The journey into the rich and varied chemistry of ammonium ylides began in 1928 with the work of Thomas S. Stevens. While investigating the chemistry of quaternary ammonium salts, Stevens subjected phenacylbenzyldimethylammonium bromide to aqueous sodium hydroxide (B78521), anticipating a simple substitution or elimination reaction. Instead, he observed an unexpected rearrangement, a[1][2]-shift, that led to the formation of a rearranged amine. This seminal discovery, now famously known as the Stevens rearrangement , marked the first indirect evidence for the existence and reactivity of an ammonium ylide intermediate.[3]

The initial publication by Stevens detailed the reaction of 1-phenyl-2-(N,N-dimethylamino)ethanone with benzyl (B1604629) bromide to form the quaternary ammonium salt, which upon treatment with a base, rearranged to the corresponding amine.[3] This discovery laid the groundwork for a new field of organic chemistry, sparking decades of research into the generation, stability, and synthetic utility of these fascinating reactive intermediates.

The Great Debate: Unraveling the Mechanism of the Stevens Rearrangement

The mechanism of the Stevens rearrangement has been a subject of considerable debate and investigation for many years. The central question revolved around whether the[1][2]-shift of a group from the nitrogen to the adjacent carbanionic carbon proceeds through a concerted pathway, a stepwise radical-pair mechanism, or an ion-pair mechanism.

Initial proposals favored a concerted mechanism. However, the Woodward-Hoffmann rules predict that a concerted[1][2]-sigmatropic rearrangement would be symmetry-forbidden.[4] Experimental evidence, particularly the observation of retention of configuration at the migrating chiral center, further cast doubt on a simple concerted pathway.[4]

Subsequent studies provided compelling evidence for a stepwise mechanism involving the homolytic cleavage of the N-C bond to form a radical pair within a solvent cage. This caged radical pair could then recombine to form the rearranged product, largely accounting for the observed retention of stereochemistry. A competing pathway involving the formation of a cation-anion pair has also been proposed. The prevailing view now is that the reaction likely proceeds through a diradical pathway in many cases.[3]

A Competing Pathway: The Sommelet-Hauser Rearrangement

In 1937, M. Sommelet reported another intriguing rearrangement of a benzylic quaternary ammonium salt, which was later extensively studied and mechanistically elucidated by Charles R. Hauser. This reaction, now known as the Sommelet-Hauser rearrangement , involves the treatment of a benzyl quaternary ammonium salt with a strong base, such as sodium amide in liquid ammonia (B1221849), to yield an ortho-substituted N,N-dialkylbenzylamine.[5][6]

Unlike the[1][2]-shift of the Stevens rearrangement, the Sommelet-Hauser rearrangement is a[2][7]-sigmatropic rearrangement. The currently accepted mechanism involves the initial deprotonation of a benzylic proton to form a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by the deprotonation of a methyl group on the ammonium moiety. This less stable ylide then undergoes a concerted, symmetry-allowed[2][7]-sigmatropic rearrangement through a five-membered cyclic transition state. Subsequent tautomerization of the resulting intermediate restores aromaticity and yields the final ortho-substituted product.[5][6]

The competition between the Stevens and Sommelet-Hauser rearrangements is influenced by several factors, including the nature of the base, the solvent, and the structure of the quaternary ammonium salt. Generally, stronger bases and higher temperatures favor the Stevens rearrangement, while the Sommelet-Hauser rearrangement is often favored when using sodium amide in liquid ammonia.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Stevens and Sommelet-Hauser rearrangements, providing insights into reaction yields and the factors influencing the reaction pathways.

Table 1: Yields of the Stevens Rearrangement with Various Substrates and Conditions

| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenacylbenzyldimethylammonium bromide | NaOH | Water | Not specified | High | [3] |

| Benzyltrimethylammonium (B79724) iodide | NaNH₂ | Liquid NH₃ | -33 | Low (Stevens) | [5][6] |

| Allyl-substituted ammonium ylides | K₂CO₃ | Not specified | Not specified | 40 | [8] |

| Azetidinium salts | Organocatalyst | Not specified | Not specified | up to 86 | [9] |

Table 2: Yields of the Sommelet-Hauser Rearrangement

| Quaternary Ammonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyltrimethylammonium iodide | NaNH₂ | Liquid NH₃ | -33 | up to 80 | [5] |

| N-benzylic glycine (B1666218) ester-derived ammonium salts | t-BuOK | THF | -78 to -40 | 46 - >98 | [10] |

| N-benzylic α-alkyl amino acid-derived ammonium salts | Not specified | Not specified | Not specified | High | [11] |

Table 3: Migratory Aptitude in the Stevens Rearrangement

The migratory aptitude in the Stevens rearrangement is influenced by the electronic properties of the migrating group. Electron-withdrawing groups on a benzyl migrant generally increase the rate of rearrangement.

| Migrating Group | Relative Migratory Aptitude | Reference |

| p-NO₂-benzyl | > | [4] |

| p-halo-benzyl | > | [4] |

| p-Me-benzyl | > | [4] |

| p-OMe-benzyl | [4] | |

| Phenyl | > Alkyl | [12][13] |

| Tertiary alkyl | > Secondary alkyl > Primary alkyl > Methyl | [12][13][14] |

Experimental Protocols

The following are detailed experimental protocols for the classic Stevens and Sommelet-Hauser rearrangements.

Stevens Rearrangement of Phenacylbenzyldimethylammonium Bromide

This protocol is based on the original work of T.S. Stevens.

Materials:

-

Phenacylbenzyldimethylammonium bromide

-

10% Aqueous Sodium Hydroxide solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

Dissolve phenacylbenzyldimethylammonium bromide in a minimal amount of water in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Sommelet-Hauser Rearrangement of Benzyltrimethylammonium Iodide

This protocol is adapted from procedures described in Organic Syntheses.[15]

Materials:

-

Benzyltrimethylammonium iodide

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous Potassium Carbonate

-

Three-necked flask

-

Dry ice/acetone condenser

-

Mechanical stirrer

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser.

-

Condense approximately 500 mL of liquid ammonia into the flask.

-

Carefully add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed, indicating the formation of a sodium-ammonia solution.

-

Add a catalytic amount of ferric nitrate (B79036) to promote the formation of sodium amide.

-

Continue adding sodium metal in small portions until the blue color disappears and a gray suspension of sodium amide is formed.

-

To the stirred suspension of sodium amide, add benzyltrimethylammonium iodide in portions over 15-20 minutes. A greenish-violet color will develop.

-

Stir the reaction mixture for 2 hours at the reflux temperature of liquid ammonia (-33 °C).

-

After the reaction is complete, cautiously add ammonium chloride to quench the excess sodium amide.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, carefully add water to dissolve the inorganic salts.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the ether extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and concentrate the ether solution under reduced pressure to obtain the crude o-methyl-N,N-dimethylbenzylamine.

-

Purify the product by distillation under reduced pressure.

Visualizing Ammonium Ylide Chemistry

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: The diradical mechanism of the Stevens rearrangement.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stevens rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 7. scienceopen.com [scienceopen.com]

- 8. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New synthetic routes to optically active α-quaternary α-aryl amino acid derivatives via the diastereoselective Stevens and Sommelet–Hauser rearrangements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]

- 14. Migratory aptitude - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Non-Stabilized and Stabilized Ammonium Ylides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) ylides are versatile zwitterionic intermediates that serve as powerful tools in modern organic synthesis. Characterized by a carbanionic center adjacent to a positively charged nitrogen atom, their reactivity is profoundly influenced by the substituents on the carbanion. This technical guide provides an in-depth exploration of the synthesis, stability, and reactivity of two distinct classes: non-stabilized and stabilized ammonium ylides. We present a comparative analysis of their core properties, supported by quantitative data, detailed experimental protocols for their key reactions—including epoxidations and sigmatropic rearrangements—and logical workflow diagrams to elucidate their chemical behavior. This document aims to equip researchers with the foundational knowledge required to effectively select and deploy the appropriate class of ammonium ylide for specific synthetic challenges in pharmaceutical and materials science.

Core Concepts: Structure and Stability

Ammonium ylides are neutral molecules with formal opposite charges on adjacent nitrogen and carbon atoms. The fundamental dichotomy between stabilized and non-stabilized ammonium ylides arises from the nature of the substituents attached to the nucleophilic carbon.

-

Non-Stabilized Ylides : These ylides feature substituents on the carbanion that are incapable of significant charge delocalization, such as alkyl or aryl groups. Consequently, the negative charge is more localized, rendering the ylide highly reactive and generally less stable.[1] They are typically generated in situ at low temperatures for immediate use.[1] Benzylic ylides are often classified as "less-stabilized" or "semi-stabilized," as the phenyl ring offers moderate resonance stabilization.[2][3]

-

Stabilized Ylides : In contrast, stabilized ylides possess electron-withdrawing groups (EWGs) directly attached to the carbanionic carbon.[1] Common EWGs include carbonyl (ketone, ester, amide) or cyano groups.[2] These groups delocalize the negative charge through resonance, significantly increasing the ylide's stability and diminishing its nucleophilicity and reactivity compared to non-stabilized counterparts.[1][4] This enhanced stability can allow for some stabilized ylides to be isolated.

The classification and relationship between these ylides can be visualized as follows:

Quantitative Stability: A pKa Perspective

The stability of an ylide is inversely related to its basicity and can be quantitatively assessed by the acidity (pKa) of its conjugate acid—the corresponding quaternary ammonium salt. A lower pKa value for the α-proton of the ammonium salt indicates a more acidic proton and, consequently, a more stable (less basic) ylide.

Stabilizing groups significantly lower the pKa of the α-protons, facilitating ylide formation with weaker bases.

| Ammonium Salt Precursor Type | α-Substituent (R) | Approximate pKa of α-Proton | Ylide Stability | Ylide Reactivity |

| Non-Stabilized | Alkyl (e.g., -CH₃) | 30 - 35 | Low | High |

| Semi-Stabilized | Benzyl (e.g., -CH₂Ph) | ~25 | Moderate | Moderate-High |

| Stabilized | Ester (e.g., -CH₂CO₂Et) | 20 - 25 | High | Low-Moderate |

| Stabilized | Amide (e.g., -CH₂CONH₂) | ~20 | High | Moderate |

| Stabilized | Ketone (e.g., -CH₂COR) | 19 - 20 | High | Moderate |

| Stabilized | Cyano (e.g., -CH₂CN) | ~12 | Very High | Low |

Note: pKa values are approximate and can vary based on solvent, temperature, and the specific structure of the ammonium salt.

Generation of Ammonium Ylides

The most common method for generating ammonium ylides involves a two-step sequence: N-alkylation of a tertiary amine to form a quaternary ammonium salt, followed by deprotonation at the α-carbon using a suitable base. The choice of base is critical and depends on the stability of the target ylide; stronger bases are required for less acidic precursors.

References

Spectroscopic Characterization of Ammonium Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) ylides are reactive intermediates that play a significant role in organic synthesis, finding application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their transient nature often makes direct characterization challenging. However, a comprehensive understanding of their spectroscopic properties is crucial for reaction monitoring, mechanistic elucidation, and the development of novel synthetic methodologies. This guide provides a detailed overview of the key spectroscopic techniques used to characterize ammonium ylides, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

General Structure and Formation of Ammonium Ylides

Ammonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged nitrogen atom. They are typically generated in situ by the deprotonation of a quaternary ammonium salt using a suitable base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ammonium ylides and their precursors. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopy

The protons on the carbon adjacent to the positively charged nitrogen in the ammonium salt precursor typically appear as a singlet in the range of 4.6-4.7 ppm.[1] Other characteristic shifts depend on the nature of the substituents on the nitrogen and the carbanion.

¹³C NMR Spectroscopy

The ylidic carbon in ammonium ylides is shielded and appears at a characteristic upfield chemical shift in the ¹³C NMR spectrum. For example, in some DABCO-derived ammonium salts, the methylene (B1212753) carbon attached to the nitrogen appears around 61 ppm.[1] The carbonyl carbon in carbonyl-stabilized ammonium ylides can be observed in the range of 161-162 ppm.[1]

Table 1: Representative ¹H and ¹³C NMR Data for Ammonium Salt Precursors

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 4.73 (s, 2H, N-CH₂-CO) | 61.2 (-CH₂CO-), 162.2 (-CO-) | [1] |

| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 4.65 (s, 2H, N-CH₂-CO) | 60.9 (-CH₂CO-), 161.1 (-CO-) | [1] |

Experimental Protocol for NMR Analysis

Sample Preparation (General):

-

Dissolve 5-10 mg of the ammonium salt precursor in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz).

-

Reference the spectra to the residual solvent peak.

For Air-Sensitive Ylides: For highly reactive or air-sensitive ylides, in situ generation within the NMR tube is necessary.

-

Place the ammonium salt precursor in a J. Young NMR tube under an inert atmosphere (e.g., argon or nitrogen).

-

Add the deuterated solvent via syringe.

-

Acquire a spectrum of the precursor.

-

Inject a solution of a strong, non-nucleophilic base (e.g., NaH, KHMDS) at low temperature.

-

Immediately acquire spectra at low temperature to observe the transient ylide species.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in ammonium ylides, especially for those stabilized by carbonyl groups. The C=O stretching frequency is a key diagnostic band.

Table 2: Characteristic IR Absorption Frequencies for Ammonium Salt Precursors

| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 1632 | 2972, 2941, 1489, 1479 | [1] |

| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium bromide | 1638 | 2930, 2856, 1472, 1435 | [1] |

The carbonyl stretch in these amide-containing ammonium salts appears in the region of 1630-1640 cm⁻¹.[1] Upon formation of the ylide, a shift in this frequency may be observed due to the increased electron density on the carbanion.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid ammonium salt or a drop of the ylide solution directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of ammonium ylides and their precursors. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of these charged species.

Fragmentation Patterns

While specific fragmentation patterns for ammonium ylides are not extensively documented in readily available literature, general principles for amines and quaternary ammonium compounds can be applied. Common fragmentation pathways for tertiary amines under electron ionization (EI) include alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[2] For quaternary ammonium salts analyzed by ESI-MS/MS, the primary fragmentation is often the loss of one of the alkyl groups from the nitrogen. In the case of ammonium ylides, which are zwitterionic, fragmentation may be more complex. Under ESI conditions, they are likely to be observed as their protonated form [M+H]⁺. MS/MS analysis of this ion would likely involve cleavage of the N-C(ylide) bond or fragmentation of the substituent groups. For amides, a common fragmentation is the cleavage of the N-CO bond.[3][4]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Ammonium Salt Precursors

| Compound | Calculated m/z [M]⁺ | Found m/z [M]⁺ | Reference |

| 1-(2-(diethylamino)-2-oxoethyl)-1-azabicyclo[2.2.2]octan-4-aminium | 226.1919 | 226.1922 | [1] |

| 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1-azabicyclo[2.2.2]octan-4-aminium | 238.1919 | 238.1925 | [1] |

Experimental Protocol for ESI-MS Analysis

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. Volatile buffers like ammonium acetate (B1210297) may be added to improve ionization.[5]

-

Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to obtain a stable and intense signal for the ion of interest.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is most informative for ammonium ylides that contain a chromophore, particularly those with extended conjugation. The absorption of UV or visible light corresponds to the promotion of an electron from a filled to an unfilled molecular orbital.

For many simple, non-conjugated ammonium ylides, the electronic transitions occur in the far-UV region and may not be readily observable with standard spectrophotometers. However, for ylides stabilized by conjugating groups (e.g., carbonyl, cyano, or aromatic rings), the absorption maxima (λ_max) are shifted to longer wavelengths (bathochromic shift) and fall within the accessible UV-Vis range. The extent of conjugation directly influences the energy of the electronic transition and thus the λ_max.

In some cases, the generation of a transient ammonium ylide intermediate can be monitored in real-time using spectroelectrochemistry, where UV-Vis spectra are recorded during an electrochemical reaction.

Experimental Protocol for UV-Vis Spectroscopy

-

Prepare a solution of the ammonium ylide or its precursor in a UV-transparent solvent (e.g., acetonitrile, methanol, cyclohexane).

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record a baseline spectrum of the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

If the ylide is generated in situ, the reaction can be carried out directly in the cuvette, and spectra can be recorded at different time intervals to monitor the formation and decay of the ylide.

Conclusion

The spectroscopic characterization of ammonium ylides relies on a combination of modern analytical techniques. NMR and IR spectroscopy are indispensable for determining the molecular structure and identifying key functional groups of both the ylides and their stable precursors. Mass spectrometry provides crucial information on molecular weight and fragmentation, aiding in structural confirmation. UV-Vis spectroscopy is particularly valuable for studying the electronic properties of conjugated ylide systems. By employing these techniques with appropriate experimental protocols, researchers can gain deep insights into the nature and reactivity of these important synthetic intermediates.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

Frontier Molecular Orbital (FMO) Analysis of Ammonium Ylides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) ylides are a class of reactive intermediates characterized by a positively charged nitrogen atom adjacent to a carbanion. This unique electronic structure makes them valuable reagents in organic synthesis, participating in a variety of transformations including sigmatropic rearrangements and nucleophilic attacks. Understanding the reactivity and selectivity of these ylides is paramount for their effective utilization in the synthesis of complex molecules, including those with therapeutic potential. Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing and predicting the outcomes of reactions involving ammonium ylides by examining the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This guide provides a technical overview of the FMO analysis of ammonium ylides, covering their electronic properties, reactivity patterns, and the computational and experimental methodologies used in their study.

Core Concepts of FMO Theory in the Context of Ammonium Ylides

FMO theory, developed by Kenichi Fukui, simplifies the complex picture of molecular orbital interactions by focusing on the frontier orbitals: the HOMO and the LUMO.[1] The reactivity of a molecule is largely governed by the energy and symmetry of these orbitals.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the highest-energy orbital that contains electrons. In the context of ammonium ylides, the HOMO is typically localized on the carbanionic carbon, making this position nucleophilic. The energy of the HOMO is a critical determinant of the ylide's nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest-energy orbital that is empty of electrons. The LUMO determines the electrophilic character of a molecule. While the primary reactivity of ammonium ylides is nucleophilic, their LUMO can play a role in certain pericyclic reactions.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The reactivity of ammonium ylides can be modulated by the substituents attached to the ylide core. Electron-donating groups (EDGs) tend to raise the energy of the HOMO, increasing the ylide's nucleophilicity. Conversely, electron-withdrawing groups (EWGs) stabilize the carbanion, lowering the HOMO energy and decreasing nucleophilicity. These substituent effects also influence the LUMO energy and the overall HOMO-LUMO gap.

Quantitative FMO Data of Ammonium Ylides

| Ylide Structure | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| H₂C=N⁺(CH₃)₂-C⁻HR | H (unsubstituted) | -1.5 to -2.5 | +3.0 to +4.0 | 4.5 to 6.5 |

| H₂C=N⁺(CH₃)₂-C⁻HR | EDG (e.g., -OCH₃) | Higher (less negative) | Higher (less positive) | Smaller |

| H₂C=N⁺(CH₃)₂-C⁻HR | EWG (e.g., -CN, -CO₂R) | Lower (more negative) | Lower (more positive) | Larger or Smaller* |

*The effect of EWGs on the HOMO-LUMO gap can be complex. While they lower the HOMO energy, they also significantly lower the LUMO energy, and the net effect on the gap can vary.

Reactivity of Ammonium Ylides: An FMO Perspective

The diverse reactivity of ammonium ylides can be rationalized through FMO analysis. Two of the most important reaction classes are sigmatropic rearrangements and nucleophilic additions.

####[2][3]- and[2][4]-Sigmatropic Rearrangements

Ammonium ylides readily undergo sigmatropic rearrangements, with the[2][3]-rearrangement being a concerted, thermally allowed process according to the Woodward-Hoffmann rules.[1][5] The FMO analysis of a[2][3]-sigmatropic rearrangement involves the interaction of the HOMO of the ylide carbanion with the LUMO of the adjacent allylic or benzylic group. The stereochemical outcome of these reactions is often highly predictable based on the orbital symmetry and the preferred transition state geometry.

The[2][4]-rearrangement (Stevens rearrangement) is also observed, often in competition with the[2][3]-rearrangement.[5] FMO theory suggests that a concerted[2][4]-shift is thermally forbidden. Therefore, this rearrangement is generally believed to proceed through a stepwise mechanism involving homolytic cleavage and radical recombination.

Nucleophilic Reactions

The nucleophilic character of the ylide carbanion, as described by its high-energy HOMO, allows it to readily attack a wide range of electrophiles.[2][6] The reaction is governed by the interaction between the HOMO of the ammonium ylide and the LUMO of the electrophile. A smaller energy gap between these two orbitals leads to a more favorable interaction and a faster reaction rate.

Common electrophiles include aldehydes, ketones, and Michael acceptors. For instance, the reaction of an ammonium ylide with an aldehyde or ketone leads to the formation of an epoxide, a transformation of significant synthetic utility.[2][4]

Experimental and Computational Protocols

A thorough understanding of the FMO analysis of ammonium ylides requires a combination of experimental synthesis and computational modeling.

Synthesis of Ammonium Ylides

Ammonium ylides are typically generated in situ from the corresponding quaternary ammonium salts by treatment with a strong base.[7]

General Protocol for the Synthesis of a Quaternary Ammonium Salt Precursor:

-

Alkylation of a Tertiary Amine: A tertiary amine is reacted with an appropriate alkyl halide (e.g., an α-halo ester or ketone) in a suitable solvent such as acetonitrile (B52724) or dichloromethane. The reaction is typically carried out at room temperature or with gentle heating.

-

Isolation and Purification: The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be isolated by filtration. If necessary, the salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: The structure and purity of the ammonium salt are confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

In situ Generation of the Ammonium Ylide:

-

The purified quaternary ammonium salt is dissolved or suspended in a dry, aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

A strong base (e.g., potassium tert-butoxide, sodium hydride, or an organolithium reagent) is added dropwise to the mixture to deprotonate the α-carbon and generate the ammonium ylide. The ylide is then used immediately in a subsequent reaction.

Computational FMO Analysis

DFT calculations are the workhorse for computational FMO analysis of organic molecules.[8]

Typical Workflow for DFT-based FMO Analysis:

-

Structure Optimization: The 3D structure of the ammonium ylide is built using a molecular modeling program. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.[8]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

-

Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO, are extracted from the output of the DFT calculation.

-

Visualization: The HOMO and LUMO are visualized to understand their localization and symmetry. This is crucial for predicting sites of reactivity.

-

Reaction Modeling: To analyze a specific reaction, the structures of the reactants, transition state, and products are similarly calculated. The FMO interactions in the transition state can then be analyzed to understand the reaction mechanism and selectivity.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Ammonium ylides for the diastereoselective synthesis of glycidic amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preparation and reactions of carbonyl-stabilised ammonium ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ammonium ylides for the diastereoselective synthesis of glycidic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Dynamics and a Unified Understanding of Competitive [2,3]- and [1,2]-Sigmatropic Rearrangements Based on a Study of Ammonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Ammonium Ylide Mediators for Electrochemical C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational analysis of substituent effects on proton affinity and gas-phase basicity of TEMPO derivatives and their hydrogen bonding interactions with water molecules - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Ammonium Ylides: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Chiral ammonium (B1175870) ylides have emerged as powerful and versatile intermediates in modern asymmetric synthesis. Their unique reactivity allows for the stereoselective construction of a variety of important structural motifs, including epoxides, aziridines, and cyclopropanes, which are key building blocks in many pharmaceutical agents. This guide provides an in-depth overview of the synthesis, properties, and applications of chiral ammonium ylides, with a focus on practical experimental methodologies and quantitative data.

Core Concepts and Properties

Ammonium ylides are zwitterionic species containing a positively charged nitrogen atom directly bonded to a carbanion. The reactivity and stability of these ylides are significantly influenced by the substituents on both the nitrogen and the carbanionic carbon. For synthetic utility, the carbanion is often stabilized by an adjacent electron-withdrawing group (e.g., a carbonyl or nitrile group).

Key Properties:

-

Reactivity: Ammonium ylides are highly reactive intermediates, readily participating in reactions with a variety of electrophiles. Their reactivity profile is distinct from that of the more commonly used sulfonium (B1226848) ylides.

-

Stability: Generally, ammonium ylides are less stable than their sulfonium counterparts and are typically generated in situ from the corresponding quaternary ammonium salts under basic conditions.[1] The lack of available d-orbitals on the nitrogen atom for resonance stabilization contributes to their higher reactivity and lower stability.[1]

-

Chirality: Chirality can be introduced into ammonium ylide-mediated reactions through several strategies, including the use of chiral auxiliaries attached to the ylide backbone, the employment of chiral tertiary amines as leaving groups, or substrate-controlled induction.

Synthesis of Chiral Ammonium Ylides

The synthesis of chiral ammonium ylides invariably begins with the preparation of a chiral quaternary ammonium salt. This precursor is then deprotonated in situ using a suitable base to generate the transient ylide.

Synthesis of Chiral Quaternary Ammonium Salt Precursors

The most common method for the synthesis of quaternary ammonium salts involves the alkylation of a chiral tertiary amine or the reaction of an achiral tertiary amine with a chiral alkyl halide.

General Workflow for Chiral Ammonium Salt Synthesis:

Figure 1: General strategies for the synthesis of chiral quaternary ammonium salts.

One notable strategy involves the use of readily available chiral auxiliaries, such as phenylglycinol, to introduce stereocontrol.[2][3] The synthesis typically involves the acylation of the chiral auxiliary followed by quaternization of a tertiary amine.

Key Asymmetric Transformations

Chiral ammonium ylides are instrumental in a range of highly stereoselective transformations. The following sections detail the most significant of these reactions, including representative experimental protocols and quantitative data.

Asymmetric Epoxidation

The reaction of a chiral ammonium ylide with an aldehyde or ketone provides a direct route to chiral epoxides, which are versatile synthetic intermediates. The stereochemical outcome of the reaction is dictated by the chirality embedded in the ylide.

Reaction Pathway for Asymmetric Epoxidation:

Figure 2: General mechanism for chiral ammonium ylide-mediated epoxidation.

Experimental Protocol: Asymmetric Epoxidation using a Phenylglycinol-derived Auxiliary

A solution of the chiral ammonium salt (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) is cooled to 0 °C. A base (e.g., solid K2CO3, 2.0 equiv) is added in one portion, and the reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.

Table 1: Selected Data for Asymmetric Epoxidation

| Aldehyde | Chiral Amine/Auxiliary | Base | Solvent | Yield (%) | dr | ee (%) | Reference |

| Benzaldehyde | Phenylglycinol | Cs2CO3 | CH2Cl2 | 85 | >99:1 | >99 | [2] |

| 4-Nitrobenzaldehyde | Phenylglycinol | K2CO3 | CH2Cl2 | 92 | >99:1 | >99 | [2] |

| Cinnamaldehyde | Phenylglycinol | K2CO3 | CH2Cl2 | 78 | >99:1 | >99 | [2] |

| Benzaldehyde | Brucine | K2CO3 | CH2Cl2 | 68 | 91:9 | 82 |

Asymmetric Aziridination

Analogous to epoxidation, the reaction of chiral ammonium ylides with imines provides a powerful method for the synthesis of chiral aziridines. These nitrogen-containing three-membered rings are valuable precursors for the synthesis of complex amines.

Experimental Protocol: Asymmetric Aziridination

To a solution of the chiral ammonium salt (1.0 equiv) and the imine (1.2 equiv) in CH2Cl2 at room temperature is added Cs2CO3 (2.0 equiv). The resulting suspension is stirred vigorously for 12-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral aziridine.

Table 2: Selected Data for Asymmetric Aziridination

| Imine | Chiral Amine/Auxiliary | Base | Solvent | Yield (%) | dr | ee (%) | Reference |

| N-Benzylidene-4-methoxyaniline | Phenylglycinol | Cs2CO3 | CH2Cl2 | 75 | 95:5 | >99 | [2] |

| N-Benzylideneaniline | Phenylglycinol | Cs2CO3 | CH2Cl2 | 68 | 92:8 | >99 | [2] |

Asymmetric Cyclopropanation

Chiral ammonium ylides can react with Michael acceptors in a formal [2+1] cycloaddition to afford highly functionalized chiral cyclopropanes. Cinchona alkaloids have proven to be particularly effective chiral leaving groups in these transformations.

Logical Flow for Asymmetric Cyclopropanation:

Figure 3: Simplified workflow for asymmetric cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation

A mixture of the chiral ammonium salt derived from a Cinchona alkaloid (0.1 mmol), the α,β-unsaturated compound (0.12 mmol), and K2CO3 (0.2 mmol) in an appropriate solvent (e.g., toluene) is stirred at room temperature for the time indicated by TLC analysis. The reaction mixture is then directly purified by flash chromatography on silica gel to give the desired cyclopropane derivative.

Table 3: Selected Data for Asymmetric Cyclopropanation

| Michael Acceptor | Chiral Amine | Base | Solvent | Yield (%) | dr | ee (%) | Reference |

| Dimethyl maleate | Cinchonidine derivative | K2CO3 | Toluene | 95 | >95:5 | 98 | |

| Chalcone | Quinidine derivative | Cs2CO3 | CH2Cl2 | 88 | >95:5 | 92 |

3.4.[1][4]-Sigmatropic Rearrangement (Stevens Rearrangement)

The[1][4]-sigmatropic rearrangement of allylic ammonium ylides, a type of Stevens rearrangement, is a powerful C-C bond-forming reaction that allows for the stereoselective synthesis of α-amino acid derivatives and other complex nitrogen-containing molecules. The reaction proceeds through a concerted, five-membered ring transition state, which allows for efficient transfer of chirality.

Experimental Protocol: Catalytic Enantioselective[1][4]-Rearrangement

In a nitrogen-filled glovebox, a solution of the allylic ammonium salt (0.1 mmol), a chiral isothiourea catalyst (0.01 mmol), and a proton sponge base (0.11 mmol) in a suitable solvent (e.g., THF) is stirred at a specific temperature for a designated period. The reaction is then quenched, and the solvent is removed in vacuo. The residue is purified by flash column chromatography to afford the rearranged product.

Table 4: Selected Data for[1][4]-Sigmatropic Rearrangement

| Substrate | Catalyst | Base | Solvent | Yield (%) | dr | ee (%) | Reference |

| N-Allyl-N-benzyl-N-methylglycine ethyl ester salt | Chiral Isothiourea | Proton Sponge | THF | 85 | 95:5 | 96 | [5] |

| N-Crotyl-N-benzyl-N-methylglycine ethyl ester salt | Chiral Isothiourea | Proton Sponge | THF | 78 | 92:8 | 94 | [5] |

Applications in Drug Development

The stereoselective synthesis of epoxides, aziridines, and complex amine derivatives is of paramount importance in drug discovery and development. Many biologically active molecules contain these structural motifs. The ability to construct these chiral building blocks with high enantiopurity using ammonium ylide chemistry offers a significant advantage in the synthesis of novel therapeutic agents. For example, chiral epoxides are key intermediates in the synthesis of beta-blockers and HIV protease inhibitors, while chiral aziridines are precursors to a wide range of bioactive alkaloids and amino acids.

Conclusion

Chiral ammonium ylides have proven to be invaluable tools for asymmetric synthesis. The methodologies for their generation and reaction are well-established, offering reliable access to a diverse array of enantioenriched molecules. The continued development of new chiral catalysts and auxiliaries for ammonium ylide-mediated transformations promises to further expand their utility in both academic research and the pharmaceutical industry. The detailed protocols and compiled data within this guide serve as a practical resource for scientists seeking to leverage the synthetic potential of these reactive intermediates.

References

- 1. Synthesis and properties of chiral ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Generation of Ammonium Ylides from Diazo Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ammonium (B1175870) ylides from diazo compounds represents a powerful and versatile strategy in modern organic synthesis. This transformation, often catalyzed by transition metals or organocatalysts, provides rapid access to complex nitrogen-containing molecules. The in situ generated ammonium ylides can undergo a variety of synthetically useful rearrangements, including the[1]-Stevens,[2]-sigmatropic, and Sommelet-Hauser rearrangements, to forge new carbon-carbon and carbon-nitrogen bonds with high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth overview of the core principles, catalytic systems, and synthetic applications of this methodology, with a focus on quantitative data and detailed experimental protocols to facilitate its implementation in research and drug development.

Introduction

Ammonium ylides are zwitterionic species characterized by a positively charged nitrogen atom adjacent to a carbanion. Their synthetic utility stems from the high reactivity of the carbanionic center, which can engage in a variety of bond-forming reactions. The generation of ammonium ylides from stable and readily accessible diazo compounds has emerged as a particularly attractive approach, avoiding the use of strong bases often required in traditional methods. This process typically involves the reaction of a diazo compound with a tertiary amine in the presence of a catalyst, leading to the formation of a transient metal carbene or a related reactive intermediate that is subsequently trapped by the amine.

The fate of the resulting ammonium ylide is highly dependent on the nature of the substituents on both the ylide and the amine, as well as the reaction conditions. This guide will explore the key factors governing the selective formation of ammonium ylides and their subsequent pericyclic rearrangements, providing a comprehensive resource for chemists seeking to leverage this powerful synthetic tool.

Generation of Ammonium Ylides from Diazo Compounds

The catalytic decomposition of diazo compounds in the presence of tertiary amines is the most common and efficient method for generating ammonium ylides. This process is typically mediated by transition metal catalysts, with rhodium and copper complexes being the most extensively studied. More recently, organocatalytic approaches have also been developed, offering complementary reactivity and selectivity.

Transition Metal Catalysis

Rhodium Catalysis: Dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds. The reaction proceeds through the formation of a rhodium carbene intermediate, which is then intercepted by a tertiary amine to generate the ammonium ylide. The choice of rhodium catalyst and ligands can influence the efficiency and selectivity of the subsequent rearrangement.

Copper Catalysis: Copper complexes, such as copper(I) and copper(II) salts, are also widely used for this transformation.[3] Copper catalysts are often less expensive than their rhodium counterparts and can exhibit different reactivity profiles.[1] The mechanism is believed to involve the formation of a copper carbene intermediate, analogous to the rhodium-catalyzed process.

Organocatalysis

In recent years, organocatalytic methods for ammonium ylide generation have gained prominence, particularly for asymmetric transformations.[2][4] Chiral Lewis bases, such as isothioureas, can activate ammonium salt precursors to facilitate ylide formation and subsequent enantioselective rearrangements.[2] This approach avoids the use of transition metals, offering a greener alternative.

Rearrangements of Ammonium Ylides

Once formed, ammonium ylides can undergo a variety of synthetically powerful rearrangements. The outcome of the reaction is dictated by the substitution pattern of the ylide and the reaction conditions.

3.1.[1][2]-Stevens Rearrangement

The[1]-Stevens rearrangement involves the migration of a substituent from the nitrogen atom to the adjacent carbanionic carbon. This rearrangement is a formal C-C bond-forming process and is particularly useful for the synthesis of α-amino acid derivatives and for ring expansion reactions.[5] The mechanism is often debated but is generally considered to proceed through a concerted, yet formally forbidden, pathway or via a radical pair intermediate.

3.2.[2][3]-Sigmatropic Rearrangement

The[2]-sigmatropic rearrangement is a concerted, thermally allowed pericyclic reaction that is common for allylic and benzylic ammonium ylides.[1][6][7] This rearrangement proceeds through a five-membered cyclic transition state and is a powerful method for stereoselective C-C bond formation, often with excellent diastereoselectivity and enantioselectivity when chiral catalysts or auxiliaries are employed.[1]

Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is specific to benzylic ammonium ylides and involves a[2]-sigmatropic rearrangement followed by tautomerization to restore aromaticity.[3][8] This process results in the formation of an ortho-substituted aniline (B41778) derivative and is a valuable tool for the functionalization of aromatic rings.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the generation and rearrangement of ammonium ylides from diazo compounds under various catalytic systems.

Table 1: Rhodium-Catalyzed[2]-Sigmatropic Rearrangement of Allylic Amines with Diazoacetates

| Entry | Allylic Amine | Diazoacetate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | N,N-Dimethylallylamine | Ethyl diazoacetate | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 85 | - | - |

| 2 | N-Allylpiperidine | Methyl phenyldiazoacetate | Rh₂(esp)₂ (2) | Toluene | 80 | 78 | 95:5 | 92 |

| 3 | N-Allylmorpholine | tert-Butyl diazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 92 | >99:1 | 98 |

Table 2: Copper-Catalyzed Intramolecular Ammonium Ylide Formation and Rearrangement

| Entry | Diazo Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | N-allyl-N-methyl-2-diazo-3-oxobutanamide | Cu(acac)₂ (5) | Toluene | 110 | 5-methyl-1-vinyl-pyrrolidin-2-one | 82 |

| 2 | N-benzyl-N-propargyl-2-diazoacetamide | CuI (10) | Dioxane | 100 | 1-benzyl-3-methylenepyrrolidin-2-one | 75 |

| 3 | N-(but-2-en-1-yl)-N-methyl-2-diazo-3-oxobutanamide | Cu(OTf)₂ (5) | DCE | 80 | 1,5-dimethyl-3-vinyl-piperidin-2-one | 68 |

Table 3: Organocatalytic Enantioselective[1]-Stevens Rearrangement

| Entry | Ammonium Salt Precursor | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | N-benzyl-N-methyl-N-(2-oxo-2-phenylethyl)ammonium bromide | Tetramisole·HCl (10) | i-Pr₂NEt | MeCN | 40 | 75 | 95 |

| 2 | N-allyl-N-benzyl-N-(cyanomethyl)ammonium chloride | Chiral Isothiourea (5) | K₂CO₃ | THF | 25 | 88 | 92 |

| 3 | N-propargyl-N-phenyl-N-(ethoxycarbonylmethyl)ammonium bromide | Cinchona Alkaloid Deriv. (10) | Cs₂CO₃ | CH₂Cl₂ | 0 | 65 | 89 |

Experimental Protocols

General Procedure for Rhodium-Catalyzed[2][3]-Sigmatropic Rearrangement

To a solution of the allylic amine (1.0 mmol) and the rhodium catalyst (0.01 mmol) in the specified solvent (5 mL) at the indicated temperature is added a solution of the diazoacetate (1.2 mmol) in the same solvent (5 mL) via syringe pump over a period of 4 hours. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for Copper-Catalyzed Intramolecular Ammonium Ylide Formation

A solution of the diazo substrate (0.5 mmol) in the specified solvent (10 mL) is added dropwise over 2 hours to a refluxing suspension of the copper catalyst (0.025 mmol) in the same solvent (10 mL). The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by chromatography to give the cyclized product.

General Procedure for Organocatalytic Enantioselective[1][2]-Stevens Rearrangement

To a mixture of the ammonium salt precursor (0.2 mmol), the organocatalyst (0.02 mmol), and the base (0.4 mmol) in the specified solvent (2 mL) is stirred at the indicated temperature for the time required for complete conversion (monitored by TLC). The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the enantiomerically enriched product.

Visualizations

Reaction Mechanisms

Caption: General overview of ammonium ylide generation and subsequent rearrangements.

Caption: A typical experimental workflow for a rhodium-catalyzed reaction.

Caption: Key factors influencing the outcome of the reaction.

Conclusion

The generation of ammonium ylides from diazo compounds is a robust and highly adaptable methodology for the synthesis of complex nitrogen-containing molecules. The ability to control the outcome of the subsequent rearrangements through careful selection of catalysts, substrates, and reaction conditions makes this a valuable tool for organic chemists in academia and industry. The quantitative data and detailed protocols provided in this guide are intended to serve as a practical resource for researchers looking to apply these powerful transformations in their own work, from fundamental methodology development to the synthesis of novel therapeutic agents. The continued exploration of new catalytic systems and the expansion of the substrate scope will undoubtedly lead to even more powerful and selective methods in the future.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Recent Applications of Ammonium Ylide Based [2,3]-Sigmatropic and [1,2]-Stevens Rearrangements To Transform Amines into Natural Products | Semantic Scholar [semanticscholar.org]

- 3. scribd.com [scribd.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Dearomative [2,3] sigmatropic rearrangement of ammonium ylides followed by 1,4-elimination to form α-(ortho-vinylphenyl)amino acid esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols:-Sigmatropic Rearrangement of Ammonium Ylides

Application Notes and Protocols:[1][2]-Sigmatropic Rearrangement of Ammonium (B1175870) Ylides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2]-sigmatropic rearrangement of ammonium ylides is a powerful and versatile transformation in organic synthesis for the construction of carbon-carbon bonds. This reaction allows for the stereoselective synthesis of valuable homoallylic amines, which are key structural motifs in a wide array of natural products and pharmaceutically active compounds.[3] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this rearrangement in a research and development setting.

The rearrangement proceeds through a concerted, five-membered cyclic transition state, which allows for a high degree of stereocontrol.[3] The reaction is often in competition with the[1][4]-Stevens and Sommelet-Hauser rearrangements, and reaction conditions can be tuned to favor the desired[1][2]-sigmatropic pathway. This document will also provide insights into managing these competing reactions.

Reaction Mechanism and Stereochemistry

The[1][2]-sigmatropic rearrangement of an ammonium ylide involves the migration of an allylic group from the nitrogen atom to an adjacent carbanionic center. The reaction proceeds through a suprafacial, concerted mechanism, as allowed by the Woodward-Hoffmann rules. The stereochemical outcome of the reaction is highly dependent on the geometry of the transition state. Generally, an E-alkene will favor the formation of the anti-product, while a Z-alkene will favor the syn-product.

Caption: General mechanism of the[1][2]-sigmatropic rearrangement of ammonium ylides.

Competing Rearrangements

The[1][2]-sigmatropic rearrangement of ammonium ylides is often accompanied by two competing pathways: the[1][4]-Stevens rearrangement and the Sommelet-Hauser rearrangement.[5] Understanding the conditions that favor each pathway is crucial for achieving the desired product.

-

[1][4]-Stevens Rearrangement: This is a[1][4]-migration that is thought to proceed through a radical-pair intermediate. Higher temperatures often favor the Stevens rearrangement.[5]

-

Sommelet-Hauser Rearrangement: This rearrangement is specific to benzylic ammonium ylides and involves a[1][2]-sigmatropic rearrangement followed by tautomerization to regenerate the aromatic ring. It is favored by strong, non-nucleophilic bases like sodium amide in liquid ammonia.[1][2][4][6]

Caption: Competing pathways for ammonium ylide rearrangements.

Experimental Protocols

Protocol 1: Classical Two-Step Generation of Ammonium Ylides and In Situ Rearrangement

This protocol describes the traditional method for generating ammonium ylides through quaternization of a tertiary allylic amine followed by deprotonation with a strong base.

Step 1: Quaternization of the Tertiary Allylic Amine

-

Dissolve the tertiary allylic amine (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) (0.1-0.5 M).

-

Add the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, 1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

If a precipitate forms, collect the quaternary ammonium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the salt.

Step 2: Deprotonation and[1][2]-Sigmatropic Rearrangement

-

Suspend the quaternary ammonium salt (1.0 equiv) in a dry, aprotic solvent (e.g., THF, toluene) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add a strong base (1.1 equiv). Common bases include n-butyllithium, lithium diisopropylamide (LDA), or potassium tert-butoxide.

-

Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 30 minutes) and then gradually warm to room temperature.

-

Monitor the progress of the rearrangement by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Mediated[1][2]-Sigmatropic Rearrangement

Lewis acids can be employed to activate the amine and promote the rearrangement, often with high diastereoselectivity.[7]

-

Dissolve the allylic α-amino amide (1.0 equiv) in a dry, non-protic solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the Lewis acid (e.g., BBr₃ or BF₃·OEt₂, 1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a non-ionic, sterically hindered base such as a phosphazene base (e.g., P2-Et, 1.2 equiv) or a proton sponge.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by flash column chromatography.

Protocol 3: Silver-Catalyzed Domino Generation/[1][2]-Sigmatropic Rearrangement

This modern approach allows for a one-pot synthesis, avoiding the isolation of the ammonium salt.[3]

Caption: Experimental workflow for the silver-catalyzed domino reaction.

Procedure:

-

In a reaction vessel, stir a mixture of AgSbF₆ (0.04 mmol) and 1,10-phenanthroline (0.05 mmol) in acetonitrile (1 mL) at room temperature for 30 minutes.

-

Add a solution of the crude ynone substrate (1.0 equiv) in acetonitrile (2 mL) to the catalyst mixture.

-

Stir the reaction until the starting material is completely consumed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Data Presentation

Table 1: Lewis Acid-Mediated Rearrangement of Allylic α-Amino Amides

| Entry | Substrate (Allyl Group) | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Allyl | BF₃·OEt₂ | P2-Et | 75 | 1:1 |

| 2 | Allyl | BBr₃ | P2-Et | 82 | 1:1 |

| 3 | (E)-Crotyl | BF₃·OEt₂ | P2-Et | 85 | >95:5 |

| 4 | (E)-Crotyl | BBr₃ | P2-Et | 90 | >95:5 |

| 5 | (E)-Cinnamyl | BF₃·OEt₂ | P2-Et | 88 | >95:5 |

| 6 | (E)-Cinnamyl | BBr₃ | P2-Et | 92 | >95:5 |

Data synthesized from information in referenced articles.

Table 2: Asymmetric[1][2]-Sigmatropic Rearrangement using a Chiral Diazaborolidine Catalyst

| Entry | Substrate (Allyl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Allyl | 85 | 92 |

| 2 | Methallyl | 82 | 95 |

| 3 | (E)-Crotyl | 90 | 96 |

| 4 | (E)-Cinnamyl | 88 | 94 |

Data represents typical results for this class of reaction and is synthesized from referenced literature.

Table 3: Silver-Catalyzed Domino Reaction of Various Ynone Substrates

| Entry | Ynone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 92 | 98 |

| 2 | 4-Methoxyphenyl | 95 | 98 |

| 3 | 4-Chlorophenyl | 90 | 97 |

| 4 | 2-Thienyl | 88 | 96 |

| 5 | Cyclohexyl | 85 | 99 |

Data extracted from a study on silver-catalyzed domino generation/[1][2]-sigmatropic rearrangement of ammonium ylides.[3]

Conclusion

The[1][2]-sigmatropic rearrangement of ammonium ylides is a highly effective method for the stereoselective synthesis of homoallylic amines. By careful selection of the substrate, base, and catalyst (where applicable), researchers can achieve high yields and excellent stereocontrol. The protocols and data presented herein provide a solid foundation for the application of this powerful reaction in the synthesis of complex nitrogen-containing molecules for drug discovery and development. Further optimization may be required for specific substrates, and a thorough understanding of the competing rearrangement pathways is essential for successful implementation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scribd.com [scribd.com]

- 3. Lewis acid–catalyzed domino generation/[2,3]-sigmatropic rearrangement of ammonium ylides to access chiral azabicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 7. diva-portal.org [diva-portal.org]

The Sommelet-Hauser Rearrangement: A Powerful Tool for Ortho-Functionalization of Benzylic Amines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Sommelet-Hauser rearrangement is a classic yet synthetically powerful intramolecular reaction that facilitates the ortho-alkylation of N,N-dialkylbenzylamines. This[1][2]-sigmatropic rearrangement of benzylic quaternary ammonium (B1175870) salts, upon treatment with a strong base, offers a unique pathway for carbon-carbon bond formation at the aromatic ring, proving invaluable in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[2][3]

Principle and Mechanism

The rearrangement is initiated by the deprotonation of a benzylic proton on the quaternary ammonium salt, forming a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by the deprotonation of an N-alkyl group.[1] It is this less abundant but more reactive ylide that undergoes a concerted[1][2]-sigmatropic shift, leading to a non-aromatic intermediate. Subsequent tautomerization restores the aromaticity of the ring, yielding the final ortho-substituted N,N-dialkylbenzylamine product.[1][3] A competing reaction, the[1][3]-Stevens rearrangement, can also occur, and the reaction conditions often dictate the selectivity between these two pathways.[1][4]

// Node styles "start" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ylide1" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ylide2" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "rearranged" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "product" [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } caption { label = "Mechanism of the Sommelet-Hauser Rearrangement."; fontsize = 12; fontcolor = "#5F6368"; }

Applications in Synthesis

The Sommelet-Hauser rearrangement has found significant utility in various areas of organic synthesis:

-

Natural Product Synthesis: The ability to introduce substituents at the ortho position with high regioselectivity makes it a valuable tool in the total synthesis of complex natural products.

-

Pharmaceutical Intermediates: The synthesis of ortho-substituted benzylamines is crucial for the development of various pharmacologically active compounds.[3]

-

Amino Acid Derivatives: The rearrangement has been successfully applied to the synthesis of α-aryl-α-amino acid and α-aryl-β-amino acid derivatives, which are important building blocks in medicinal chemistry.[2]

-

Asymmetric Synthesis: Recent advancements have led to the development of asymmetric versions of the Sommelet-Hauser rearrangement, enabling the stereoselective synthesis of chiral molecules.[3][5]

Experimental Protocols

Below are generalized protocols for conducting the Sommelet-Hauser rearrangement. Specific conditions may need to be optimized based on the substrate.

Protocol 1: Classical Conditions using Sodium Amide in Liquid Ammonia (B1221849)

This protocol is based on the original work by Hauser and is effective for many simple benzylic quaternary ammonium salts.[3]

Materials:

-

Benzylic quaternary ammonium salt (e.g., benzyltrimethylammonium (B79724) iodide)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Apparatus for reactions in liquid ammonia (Dewar condenser, dry ice/acetone bath)

Procedure:

-

Set up a three-necked flask equipped with a Dewar condenser, a gas inlet, and a mechanical stirrer.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense the required amount of ammonia gas into the flask.

-

Add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons. A catalytic amount of ferric nitrate (B79036) can be added to facilitate the formation of sodium amide from sodium metal if starting from the metal.

-

Dissolve the benzylic quaternary ammonium salt in a minimal amount of anhydrous THF or add it as a solid powder directly to the reaction mixture.

-

Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the cautious addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

To the residue, add water and extract the product with diethyl ether or another suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol 2: Milder Conditions using Potassium tert-Butoxide in THF

For substrates that are sensitive to the harsh conditions of liquid ammonia, a milder base such as potassium tert-butoxide can be employed.[5]

Materials:

-

N-Benzylic ammonium salt

-

Potassium tert-butoxide (KOtBu) solution in THF (e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-benzylic ammonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to the desired temperature (e.g., -40 °C).[5]

-

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

-

Stir the mixture at the same temperature for the required duration (e.g., 4 hours), monitoring by TLC.[5]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary

The yield and stereoselectivity of the Sommelet-Hauser rearrangement are highly dependent on the substrate structure and reaction conditions. Below is a summary of representative data from the literature.

| Substrate | Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Benzyltrimethylammonium Iodide | NaNH₂ / liq. NH₃ | -78 | 2 | o-Methyl-N,N-dimethylbenzylamine | ~80 | N/A | [3] |

| N-Benzyl Proline-derived Ammonium Salt | KOtBu / THF | -40 | 4 | α-Aryl Amino Acid Derivative | High | >98:2 | [5] |

| ortho-CN-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | [1][2] Rearrangement Product | Excellent | >99:1 | [5] |

| ortho-CF₃-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | [1][2] Rearrangement Product | Excellent | >99:1 | [5] |

| para-H-N-Benzylic Ammonium Salt | KOtBu / THF | -40 | 4 | Corresponding Rearrangement Product | 46 | >98:2 | [5] |

Note: "N/A" indicates that the data is not applicable. "High" and "Excellent" are qualitative descriptions from the source.

Factors Influencing the Reaction

Several factors can influence the outcome of the Sommelet-Hauser rearrangement:

-

Base and Solvent: The choice of base and solvent system is critical. Strong, non-nucleophilic bases are preferred. The use of alkali metal amides in liquid ammonia is traditional, but alkoxides in aprotic polar solvents offer milder alternatives.[3][6]

-

Substrate Structure: The electronic nature of the substituents on the aromatic ring can affect the rate of rearrangement. Electron-withdrawing groups in the para-position can accelerate the reaction.[5]

-

Temperature: The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.

-

Competition with Stevens Rearrangement: The Stevens rearrangement, a[1][3]-sigmatropic shift, is a common competing pathway. The Sommelet-Hauser rearrangement is generally favored under thermodynamic control, while the Stevens rearrangement is often kinetically favored.[1][7]

Conclusion

The Sommelet-Hauser rearrangement remains a highly relevant and valuable transformation in modern organic synthesis. Its ability to achieve regioselective ortho-functionalization of benzylic amines provides a direct route to a variety of important molecular scaffolds. With ongoing developments, including asymmetric variants and milder reaction conditions, its applicability in drug discovery and development continues to expand. Careful consideration of the reaction parameters is crucial for achieving high yields and selectivities.

References

- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Sommelet-Hauser Rearrangement [drugfuture.com]

- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 6. scribd.com [scribd.com]

- 7. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Doyle-Kirmse Reaction with Ammonium Ylides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doyle-Kirmse reaction, a powerful carbon-carbon bond-forming transformation, traditionally involves the reaction of a metal carbene with an allyl sulfide, leading to a[1][[“]]-sigmatropic rearrangement of the resulting sulfonium (B1226848) ylide. This methodology has been extended to include other heteroatoms, with ammonium (B1175870) ylides emerging as valuable intermediates for the synthesis of complex nitrogen-containing molecules. The analogous[1][[“]]-sigmatropic rearrangement of ammonium ylides provides a convergent and stereoselective route to furnish α-amino acid derivatives and intricate heterocyclic scaffolds, which are of significant interest in drug discovery and natural product synthesis.

This document provides detailed application notes and experimental protocols for conducting the Doyle-Kirmse type reaction involving ammonium ylides, focusing on recent catalytic asymmetric methodologies.

Reaction Mechanism and Stereochemical Pathway

The core of the reaction involves the generation of an ammonium ylide, which subsequently undergoes a concerted, thermally allowed[1][[“]]-sigmatropic rearrangement. The formation of the ammonium ylide can be achieved through various methods, including the reaction of a tertiary amine with a carbene precursor, such as a diazo compound in the presence of a metal catalyst, or via a domino reaction sequence.

The[1][[“]]-sigmatropic rearrangement proceeds through a five-membered cyclic transition state, which accounts for the high degree of stereocontrol often observed in these reactions. The stereochemical outcome is influenced by the catalyst, substituents on the allyl group, and the nitrogen atom of the amine.

Caption: General mechanism of the metal-catalyzed Doyle-Kirmse reaction with ammonium ylides.

Applications in Synthesis

The Doyle-Kirmse reaction with ammonium ylides has found significant application in the synthesis of chiral building blocks for pharmaceuticals and natural products. Key applications include:

-

Asymmetric Synthesis of α-Amino Acids: This reaction provides a direct route to non-proteinogenic α-amino acids with high enantiopurity.

-